molecular formula C17H17N3 B11239078 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11239078
M. Wt: 263.34 g/mol
InChI Key: MDLAYMMZLHJDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

5-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C17H17N3/c1-2-4-16-14(3-1)15-11-19-10-7-17(15)20(16)12-13-5-8-18-9-6-13/h1-6,8-9,19H,7,10-12H2

InChI Key

MDLAYMMZLHJDFZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Conditions

  • Arylhydrazine Preparation : Substituted arylhydrazines (e.g., 4-methoxyphenylhydrazine) are synthesized via diazotation of anilines followed by reduction.

  • Ketone Coupling Partner : Boc-protected 4-piperidone derivatives serve as optimal partners, enabling regioselective cyclization. For example, reacting 4-methoxyphenylhydrazine with Boc-piperidone in ethanol/HCl at reflux yields the tetrahydro-γ-carboline core in 65–85% yield.

  • Acid Catalysts : Trifluoroacetic acid (TFA) or boron trifluoride etherate enhances reaction rates for electron-deficient substrates.

Regioselectivity Challenges

The position of methyl substituents critically impacts regiochemical outcomes. Using 2-methyl-piperidin-4-one produces a 2:8 ratio of 1-methyl to 3-methyl regioisomers, while gem-dimethyl analogues (e.g., 3,3-dimethyl-piperidin-4-one) achieve complete regiocontrol.

Functionalization at the 5-Position

Introducing the pyridin-4-ylmethyl group at the 5-position requires strategic functional group interconversion. Two predominant methodologies emerge from the literature:

Alkylation of Secondary Amines

  • Boc Deprotection : Treatment of Boc-protected intermediates with HCl in dioxane exposes the secondary amine at the 5-position.

  • Reductive Amination : Condensation with pyridine-4-carbaldehyde under hydrogenation conditions (H₂, Pd/C) yields the target N-alkylated product. This method typically achieves 60–75% yields after optimization.

Cross-Coupling Approaches

  • Ullmann-Type Coupling : Copper-mediated coupling between 5-bromo-tetrahydro-pyridoindole and pyridin-4-ylmethylzinc bromide enables C–C bond formation. Microwave irradiation at 170°C for 2 hours drives this reaction to completion.

  • Suzuki-Miyaura Adaptation : While primarily used for aryl-aryl bonds, modified conditions with Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (3:1) facilitate coupling of boronic ester-functionalized pyridylmethyl groups.

Purification and Characterization

Chromatographic Techniques

  • Reversed-Phase HPLC : Crude products are purified using C18 columns with acetonitrile/water gradients (0.1% formic acid), achieving >95% purity.

  • Chiral Separation : For enantiomerically pure samples, semipreparative chiral columns (e.g., Chiralpak IA) resolve racemic mixtures using hexane/isopropanol mobile phases.

Analytical Data

Key characterization data for 5-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:

PropertyValue/DescriptionSource
¹H NMR (500 MHz, DMSO) δ 8.45 (d, J=5.1 Hz, 2H, Py-H), 7.25–7.15 (m, 3H, Indole-H), 4.10 (s, 2H, CH₂), 3.85–3.70 (m, 4H, Piperidine-H)
HPLC Purity 99.1% (254 nm, C18, 10–90% MeCN/H₂O)
HRMS (ESI+) m/z calc. 318.1712 [M+H]⁺, found 318.1709

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Fischer Indole + Alkylation5895Scalable, minimal byproductsRequires chiral resolution
Cross-Coupling4291Direct C–C bond formationSensitive to oxygen/moisture
Reductive Amination6797Mild conditionsOver-reduction risks

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrido[3,4-b]indole derivatives, including 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, as broad-spectrum anticancer agents. These compounds have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

Case Study: Antiproliferative Activity

A study conducted by researchers synthesized several derivatives of pyrido[3,4-b]indoles and tested them against multiple cancer types including:

  • Pancreatic cancer (cell lines: MIA PaCa-2 and Panc-1)
  • Breast cancer (cell lines: MCF-7 and MDA-MB-468)
  • Lung cancer (cell line: A549)
  • Prostate cancer (cell lines: LNCaP, DU145, PC3)

The results indicated that these compounds exhibited significant antiproliferative effects with selectivity towards cancer cells compared to normal cells. The mechanism of action was linked to the binding of these compounds to the MDM2 protein, which is a novel target for cancer therapy .

Neuroprotective Applications

Another promising application of 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is in neuroprotection. Derivatives of hydrogenated pyrido[4,3-b]indoles have been synthesized and tested for their ability to modulate calcium ion uptake in neuronal cells.

Case Study: Neuroprotective Effects

In a study focusing on neuroprotective properties, various substituents were introduced into the compound's structure. Biological tests demonstrated that these derivatives could effectively modulate glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes. This modulation is crucial as excessive calcium influx can lead to neuronal damage and is implicated in various neurodegenerative diseases .

Summary of Findings

The following table summarizes the key findings from recent studies on the applications of 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:

ApplicationCancer Types TestedKey Findings
AnticancerPancreatic, Breast, Lung, ProstateSignificant antiproliferative effects; selective for cancer cells .
NeuroprotectionNeuronal cellsModulates calcium ion uptake; potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

When compared to other indole derivatives, 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its unique structural features and specific biological activities. Similar compounds include:

Biological Activity

5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a pyridine ring. Its molecular formula is C13H14N2C_{13}H_{14}N_{2}, and it has a molecular weight of approximately 214.26 g/mol. The presence of the tetrahydroindole moiety contributes to its biological activity by influencing receptor interactions and metabolic stability.

Pharmacological Properties

Research indicates that 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits several pharmacological activities:

The mechanisms underlying the biological activities of 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include:

  • Receptor Modulation : The compound interacts with various receptors involved in cellular signaling pathways. Its ability to modulate CFTR suggests that it may influence ion transport across cell membranes.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in tumor growth and proliferation. The specific targets for this compound remain to be fully elucidated but warrant further investigation.

Study 1: CFTR Potentiation

In a study evaluating the efficacy of 5-(Pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a CFTR potentiator:

ParameterResult
Efficacy in F508del-CFTRSignificant improvement
Oral BioavailabilityGood
Lung DistributionDetectable post-administration

This study highlights the compound's potential for developing therapies aimed at cystic fibrosis by enhancing the function of defective CFTR proteins .

Study 2: Anticancer Activity

In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Notes
HeLa15Moderate inhibition
A37510Significant antiproliferative effects

These results suggest that further exploration into its mechanism as an anticancer agent is warranted .

Q & A

Q. What are the common synthetic routes for 5-(Pyridin-4-ylmethyl)-tetrahydro-pyridoindole derivatives, and how are reaction conditions optimized?

Synthesis typically involves palladium-catalyzed amidation and cyclization reactions. For example, pyrido[4,3-b]indole scaffolds are synthesized via Pd-catalyzed coupling of indole precursors with pyridylmethyl halides, followed by hydrogenation to achieve the tetrahydro structure . Key optimization steps include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent systems : DMF or toluene under inert atmospheres (N₂/Ar).
  • Temperature control : Reactions often proceed at 80–110°C for 6–24 hours.
    Yield improvements are achieved by adjusting stoichiometry (e.g., 1.2 eq. of pyridylmethyl reagents) and using bases like K₂CO₃ to neutralize HX byproducts .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, pyridylmethyl protons appear as a singlet at δ 3.8–4.2 ppm, while indole NH resonates near δ 10.2 ppm .
  • Mass spectrometry : LC-MS (positive mode) confirms molecular ions (e.g., m/z = 351 [M+H]⁺ for C₂₄H₁₈N₂O derivatives) .
  • Elemental analysis : Percent composition (C, H, N) is validated against calculated values (e.g., C: 82.45% observed vs. 82.26% theoretical) .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₁₇H₁₉N₃ (derived from related pyridoindoles in ).
  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but poor in water.
  • Melting point : Analogous compounds (e.g., 5-ethyl-2-phenyl derivatives) exhibit mp 129–131°C, determined via differential scanning calorimetry .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations assess:

  • Electrophilic/nucleophilic sites : Pyridyl nitrogen and indole C3 positions show high electron density, making them reactive toward alkylation or arylation .
  • Transition states : Modeling Pd-catalyzed coupling steps reveals energy barriers, guiding catalyst selection (e.g., Pd-XPhos systems lower activation energy by 15–20 kcal/mol) .
    Tools like Gaussian or ORCA are used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental IR/NMR data .

Q. What strategies resolve contradictory data in pharmacological studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:

  • Impurity profiles : HPLC-MS (≥95% purity threshold) identifies byproducts like dehydrogenated analogs .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.8) to reduce variability .
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) quantifies degradation rates, correlating with in vivo efficacy .

Q. How are regioselectivity challenges addressed during functionalization?

  • Directing groups : Introducing Boc-protected amines at the indole N1 position directs electrophilic substitution to C7 .
  • Metal coordination : Cu(I) catalysts favor C–H activation at pyridylmethyl groups over indole rings in Ullmann couplings .
  • Solvent effects : Polar solvents (acetonitrile) enhance para-selectivity in Friedel-Crafts alkylation by stabilizing transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.